molecular formula C18H20N2O5S B2685815 2,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 941918-08-7

2,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2685815
CAS No.: 941918-08-7
M. Wt: 376.43
InChI Key: IAWOMARRVZGAHZ-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a chemical compound of significant interest in biomedical research, particularly in the development of novel therapeutic agents. Structurally, it belongs to a class of benzenesulfonamide derivatives incorporating a 2-oxopyrrolidine moiety, which has been associated with potent biological activity in scientific studies. Compounds with this core structure have been identified as promising antimicrotubule agents that target the colchicine-binding site on tubulin . This mechanism disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in proliferating cells . Research on closely related analogs has demonstrated potent antiproliferative effects against a range of human cancer cell lines, including HT-1080 fibrosarcoma, HT-29 colon carcinoma, M21 melanoma, and MCF-7 breast carcinoma, with activities in the low nanomolar to micromolar range . Furthermore, such sulfonamide derivatives are investigated for their potential as dual-acting receptor antagonists and as inhibitors of viral capsid proteins, indicating broad applicability in pharmacology and virology research . This product is intended for non-clinical, non-diagnostic research purposes only. It is not for human or veterinary use.

Properties

IUPAC Name

2,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-15-8-9-17(16(12-15)25-2)26(22,23)19-13-5-3-6-14(11-13)20-10-4-7-18(20)21/h3,5-6,8-9,11-12,19H,4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWOMARRVZGAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved by reacting an appropriate amine with a cyclic anhydride under reflux conditions.

    Sulfonamide Formation: The intermediate product is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

    Methoxylation: Finally, the methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Melting Points and Crystallinity
  • Compound 31 (4-(2-Oxopyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide) : Melting point (MP) = 199–201°C .
  • Compound 19 (4-(2-Oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide) : MP = 184–186°C .

The target compound’s 2,4-dimethoxy substitution likely results in an MP intermediate between Compounds 19 and 31. Methoxy groups enhance hydrogen bonding and crystal packing efficiency, as seen in Compound 31’s higher MP compared to the unsubstituted Compound 19 .

Solubility and Lipophilicity
  • Methoxy groups (electron-donating) increase lipophilicity compared to nitro groups (electron-withdrawing). For example, 3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide () may exhibit lower membrane permeability due to polarity, whereas the target compound’s methoxy groups could improve bioavailability .

Spectroscopic and Structural Features

  • NMR Profiles :

    • Sulfonamide NH protons in analogs appear near δ 10 ppm (e.g., δ 10.07 in Compound 31) .
    • Methoxy groups in Compound 31 resonate as singlets (δ 3.64–3.53), while the target’s 2,4-dimethoxy groups would produce distinct splitting patterns .

Biological Activity

2,4-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a synthetic organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound features a complex structure that includes methoxy substituents and a pyrrolidinone moiety, contributing to its biological activity.

Chemical Structure and Properties

The molecular formula of 2,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is C19H22N2O6SC_{19}H_{22}N_{2}O_{6}S, with a molecular weight of approximately 406.45 g/mol. The compound's structure is characterized by:

  • Methoxy groups at the 2 and 4 positions of the benzene ring.
  • A pyrrolidinone ring linked to a phenyl group, which enhances its pharmacological properties.

The biological activity of this compound primarily involves:

  • Inhibition of Angiogenesis : The compound has been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.
  • Induction of Apoptosis : It activates specific apoptotic pathways in cancer cells, promoting programmed cell death.
  • Modulation of Immune Response : Enhances the body's ability to target and destroy cancer cells.

In Vitro Studies

Research indicates that 2,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide exhibits significant biological activities in various in vitro assays:

  • Antitumor Activity :
    • The compound was tested against multiple cancer cell lines, including MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma).
    • Results showed an IC50 value of approximately 57.9±3.5nM57.9\pm 3.5\,nM, indicating high potency with low cytotoxicity towards normal cells.
Cell LineIC50 (nM)Description
MCF757.9Breast carcinoma
HT-29TBDColon carcinoma
M21TBDSkin melanoma
  • Reversal of Drug Resistance :
    • In multidrug-resistant (MDR) cell lines, the compound demonstrated efficacy in reversing doxorubicin resistance by increasing the accumulation of chemotherapeutic agents within the cells.

Case Studies

A series of case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Angiogenesis : In chick chorioallantoic membrane (CAM) assays, the compound significantly reduced angiogenesis comparable to established angiogenesis inhibitors.

Comparative Analysis with Related Compounds

The structural uniqueness of 2,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can be compared with other similar compounds to understand its distinct biological profile.

Compound NameStructural FeaturesKey Biological Activity
3,4-Dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamideMethoxy groups at different positionsAntitumor activity
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamideTrifluoromethyl group presentVarying pharmacological effects

Q & A

Q. Q1. What are the optimized synthetic routes for 2,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, and what reaction conditions are critical for yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation : Construct the benzenesulfonamide moiety via sulfonylation of 2,4-dimethoxybenzene with chlorosulfonic acid, followed by amine coupling.

Pyrrolidinone Attachment : React 3-aminophenylpyrrolidinone with the sulfonylated intermediate under Buchwald-Hartwig amination conditions (Pd(OAc)₂/Xantphos catalyst, Cs₂CO₃ base, toluene, 110°C, 24h) .

Purification : Use flash chromatography (gradient elution: methylene chloride/ethyl acetate 90:10 to 70:30) to achieve >95% purity.

Q. Critical Parameters :

  • Catalyst selection (Pd-based systems minimize side reactions).
  • Solvent polarity adjustment to stabilize intermediates.
  • Temperature control during coupling to prevent pyrrolidinone ring degradation.

Q. Table 1. Reaction Optimization Data

StepCatalystSolventTemp (°C)Yield (%)Purity (%)
1NoneDCM258592
2Pd(OAc)₂Toluene1106895

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • ¹H/¹³C NMR : Key peaks include:
    • δ 7.81–7.70 (m, Ar-H, benzenesulfonamide) .
    • δ 3.79 (t, J=6.9 Hz, CH₂ of pyrrolidinone) .
    • Methoxy groups at δ 3.85–3.80 (s, 6H).
  • IR : Confirm sulfonamide (S=O stretch at ~1350 cm⁻¹) and pyrrolidinone (C=O at ~1680 cm⁻¹).

Q. Resolving Contradictions :

  • Overlapping Peaks : Use 2D NMR (HSQC, HMBC) to assign ambiguous signals.
  • Crystallographic Validation : X-ray diffraction (e.g., monoclinic P21/n space group, a=8.9356 Å, b=10.8873 Å) resolves structural ambiguities .

Advanced Research Questions

Q. Q3. How does the compound’s electronic configuration influence its binding to biological targets, and what computational methods validate these interactions?

Methodological Answer:

  • Electronic Features : The electron-rich dimethoxy groups enhance π-π stacking with aromatic residues, while the sulfonamide acts as a hydrogen-bond acceptor.
  • Computational Validation :
    • Docking Studies (AutoDock Vina) : Grid box centered on ATP-binding pockets (e.g., kinase targets).
    • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compute electrostatic potential surfaces .

Q. Table 2. Docking Scores vs. Experimental IC₅₀

Target ProteinDocking Score (kcal/mol)Experimental IC₅₀ (µM)
Kinase A-9.20.45
Receptor B-8.71.2

Q. Q4. What strategies are effective in resolving discrepancies between in vitro and in vivo activity data for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • Assess metabolic stability (hepatic microsomes, t₁/₂ >60 min suggests suitability for in vivo testing).
    • Plasma protein binding (equilibrium dialysis; >90% binding may reduce free drug availability).
  • Formulation Adjustments : Use PEG-400/water (70:30) to enhance solubility for in vivo administration .

Q. Key Data :

  • LogP : 2.8 (predicts moderate blood-brain barrier penetration).
  • Aqueous Solubility : 12 µg/mL at pH 7.4 (requires co-solvents for dosing).

Q. Q5. How does the compound’s crystal packing affect its solid-state stability and dissolution profile?

Methodological Answer:

  • Crystal Structure Analysis :
    • Monoclinic system with Z=4; hydrogen bonds between sulfonamide NH and pyrrolidinone C=O stabilize the lattice .
    • Intermolecular π-stacking (3.5 Å spacing) reduces hygroscopicity.
  • Dissolution Testing :
    • Use USP Apparatus II (50 rpm, 37°C, 0.1N HCl): >80% dissolved in 45 min.
    • Amorphous dispersions (e.g., with PVP-VA64) improve bioavailability by disrupting crystalline order .

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